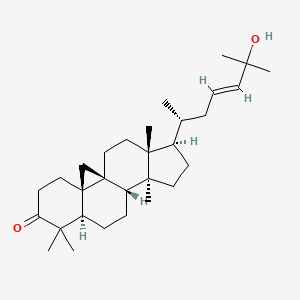

25-Hydroxycycloart-23-en-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

25-Hydroxycycloart-23-en-3-one is a naturally occurring organic compound belonging to the cycloartane triterpenoids class. This compound has a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 25-Hydroxycycloart-23-en-3-one typically involves the extraction from natural sources such as Artocarpus heterophyllus. The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process is followed by purification steps, including chromatography techniques to obtain the compound in high purity.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification methods as those used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

25-Hydroxycycloart-23-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

25-Hydroxycycloart-23-en-3-one has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 25-Hydroxycycloart-23-en-3-one involves its interaction with molecular targets and pathways in biological systems. Studies have shown that it can modulate the activity of enzymes and signaling pathways, such as the mitogen-activated protein kinases and nuclear factor-κB pathways . These interactions contribute to its anti-inflammatory and other bioactive effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cycloartane-3,24-dione

- 24-Hydroxycycloart-25-en-3-one

- 24,25-Dihydroxycycloartan-3-one

- Cycloart-24-ene-3,23-dione

Uniqueness

25-Hydroxycycloart-23-en-3-one is unique due to its specific hydroxylation pattern and the presence of a cycloartane skeleton.

Activité Biologique

25-Hydroxycycloart-23-en-3-one is a triterpenoid compound primarily isolated from the plant Artocarpus heterophyllus (jackfruit). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antiviral, and antimalarial properties. The following sections will detail the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C30H48O2

- Molecular Weight : 440.7 g/mol

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound was shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor α (TNF-α) . The mechanism involves modulation of the mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB) signaling pathways, which are crucial in inflammatory responses .

| Cytokine | Expression Level (LPS vs. Control) | Effect of this compound |

|---|---|---|

| IL-1β | Increased | Decreased |

| IL-6 | Increased | Decreased |

| TNF-α | Increased | Decreased |

2. Antiviral Activity

The antiviral potential of this compound has been explored in various studies. Compounds derived from Artocarpus heterophyllus, including this triterpenoid, have shown efficacy against viral infections, particularly in inhibiting viral replication mechanisms . The specific pathways affected by this compound in viral infections remain an area for further investigation.

3. Antimalarial Effects

The compound has also been evaluated for its antimalarial properties. Studies have indicated that extracts containing this compound demonstrate activity against malaria parasites, although specific IC50 values for this compound are still under investigation . The exact mechanism by which it exerts these effects is not fully elucidated but may involve interference with parasite metabolism.

Study on Leukemia Cell Lines

A notable study evaluated the activity of several cycloartanes, including this compound, against leukemia cell lines. The results indicated varying degrees of cytotoxicity with IC50 values ranging from 1.83 μM to 18.3 μM across different cell lines . Specifically, this compound was noted to have selective activity against certain leukemia cell lines while being less effective against others.

| Cell Line | IC50 Value (μM) | Activity |

|---|---|---|

| MOLM14 | 5.13 | Active |

| HL-60 | Not Active | Inactive |

| K562 | Not Reported | Variable |

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and signaling pathways involved in inflammation and cancer progression. Specifically, it can inhibit the phosphorylation of STAT3, a critical transcription factor involved in many signaling pathways related to cancer and inflammation .

Propriétés

IUPAC Name |

(1S,3R,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-23,32H,9-13,15-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNGHHPZIYLPNI-DYWBVCMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of 25-Hydroxycycloart-23-en-3-one?

A1: this compound has been isolated from the gum resin of Gardenia gummifera L.f. [] and is also identified as a product in the biotransformation of cycloartenol by the fungus Glomerella fusarioides [].

Q2: Is there any research on the potential anti-inflammatory activity of this compound?

A2: While this compound itself hasn't been extensively studied for its anti-inflammatory properties, a closely related compound from the same plant, Artocarpus heterophyllus (jackfruit), exhibits promising anti-inflammatory effects. This compound, Moracin C, also a cycloartane-type triterpene, demonstrated significant inhibition of lipopolysaccharide (LPS)-activated inflammatory responses in murine RAW264.7 macrophages []. This suggests that further investigation into the potential anti-inflammatory activity of this compound could be warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.